molecular formula C16H20N2OS2 B14983722 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14983722
M. Wt: 320.5 g/mol
InChI Key: GKPSLPOBEAMFHS-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with 2-bromoethyl piperidine under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar chemical properties.

    2-(Piperidin-1-yl)ethyl thiophene: Lacks the carboxamide group but shares the piperidine and thiophene moieties.

    Thiophene-2-carboxylic acid: The precursor in the synthesis of the target compound.

Uniqueness

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a carboxamide group.

Properties

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H20N2OS2/c19-16(15-7-5-11-21-15)17-12-13(14-6-4-10-20-14)18-8-2-1-3-9-18/h4-7,10-11,13H,1-3,8-9,12H2,(H,17,19)

InChI Key

GKPSLPOBEAMFHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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